molecular formula C6H16Cl2N2 B3381033 5-Methyl-1,4-diazepane dihydrochloride CAS No. 2138042-41-6

5-Methyl-1,4-diazepane dihydrochloride

Cat. No.: B3381033
CAS No.: 2138042-41-6
M. Wt: 187.11
InChI Key: DBSNHHJBAPATCL-UHFFFAOYSA-N
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Description

5-Methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of 1,4-diazepane, a seven-membered nitrogen heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-Methyl-1,4-diazepane dihydrochloride involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This process can be catalyzed by imine reductases, which offer high enantioselectivity . The reaction conditions typically involve the use of specific enzymes that facilitate the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, reduction can produce secondary or tertiary amines, and substitution reactions can result in various substituted diazepane derivatives .

Scientific Research Applications

5-Methyl-1,4-diazepane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-1,4-diazepane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSNHHJBAPATCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,4-diazepane dihydrochloride
Reactant of Route 2
5-Methyl-1,4-diazepane dihydrochloride
Reactant of Route 3
5-Methyl-1,4-diazepane dihydrochloride
Reactant of Route 4
5-Methyl-1,4-diazepane dihydrochloride
Reactant of Route 5
5-Methyl-1,4-diazepane dihydrochloride
Reactant of Route 6
5-Methyl-1,4-diazepane dihydrochloride

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